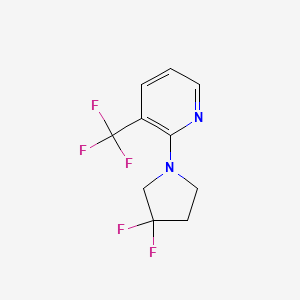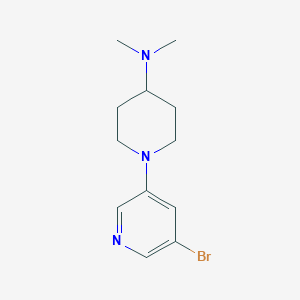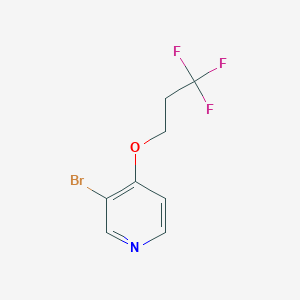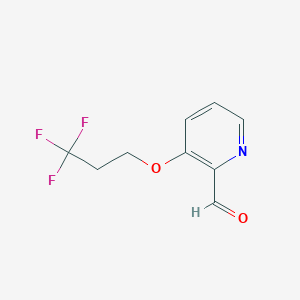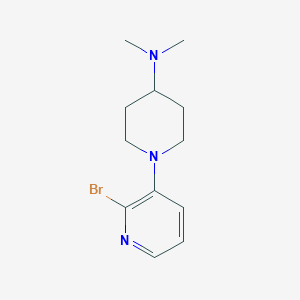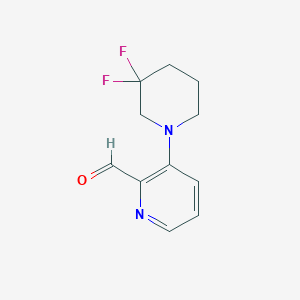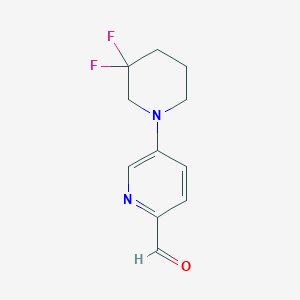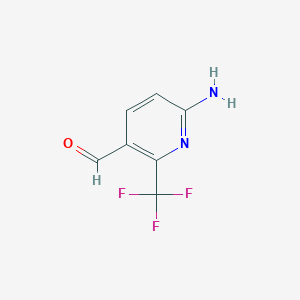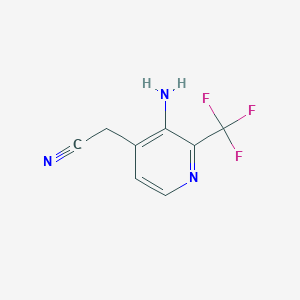
3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine
Descripción general
Descripción
“3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C8H7BrF3NO . It has a molecular weight of 270.05 . This compound is also known by its IUPAC name, 3-bromo-6-methoxy-2-(trifluoromethyl)pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrF3NO/c1-13-5-3-2-4(8)6(12-5)7(9,10)11/h2-3H,1H3 . This code provides a specific textual identifier for the compound, which can be used to generate its molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data would need to be obtained from a detailed product specification or material safety data sheet.Aplicaciones Científicas De Investigación
Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates
A study by Khlebnikov et al. (2018) discussed the use of a trifluoromethyl-containing building block, similar to 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine, for the preparation of trifluoromethyl-substituted aminopyrroles. This process involved the 2H-azirine ring expansion strategy and subsequent transformations into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates (Khlebnikov et al., 2018).
Total Synthesis of Variolin B and Deoxyvariolin B
Baeza et al. (2010) used a derivative of 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine in the total synthesis of the natural alkaloid variolin B and its variant, deoxyvariolin B. This study showcased the potential of such compounds in complex natural product synthesis through selective and sequential palladium-mediated functionalization (Baeza et al., 2010).
Spectroscopic and Antimicrobial Studies
Vural and Kara (2017) conducted spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, and assessed its antimicrobial activities. Their study included density functional theory (DFT) studies and analysis of non-linear optical properties (Vural & Kara, 2017).
Ethylene Polymerization Behavior
Hurtado et al. (2009) synthesized chromium(III) complexes with 2,6-bis(bromomethyl)pyridine ligands, demonstrating their application in the polymerization of ethylene. This highlights the potential of such compounds in industrial applications, particularly in polymer science (Hurtado et al., 2009).
X-Ray and Spectroscopic Analysis
Cetina et al. (2010) synthesized and analyzed various pyridine derivatives, including 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. This study provided insight into the structural and optical properties of these compounds, which can be crucial for material science and chemical engineering applications (Cetina et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
3-(bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-6-3-2-5(4-9)7(13-6)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEZPJLJVFMJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214075 | |
| Record name | 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine | |
CAS RN |
1227496-52-7 | |
| Record name | 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227496-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



